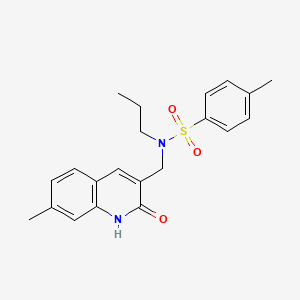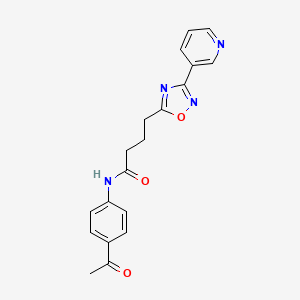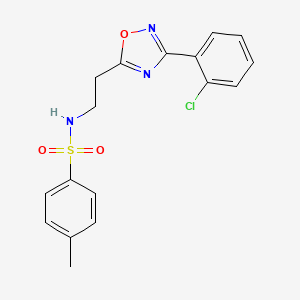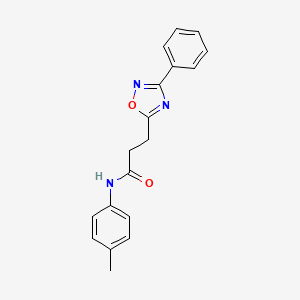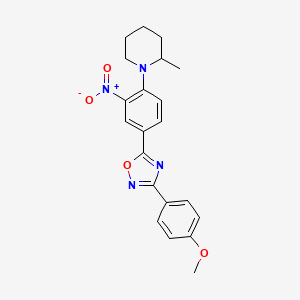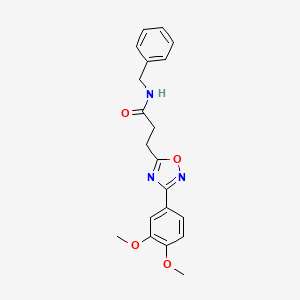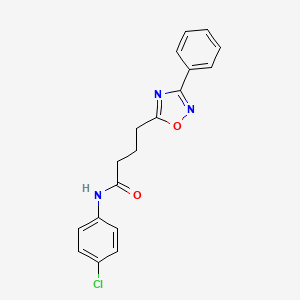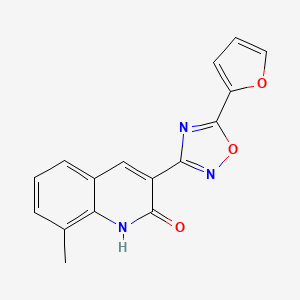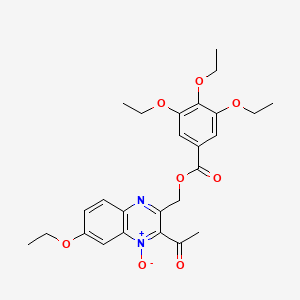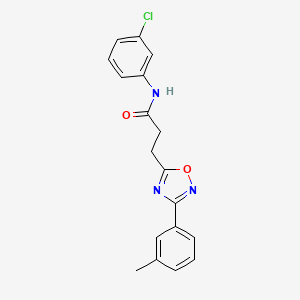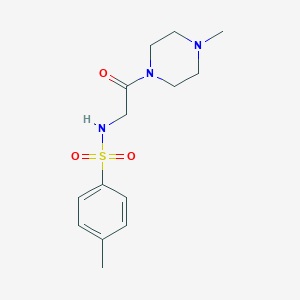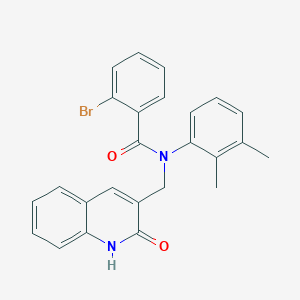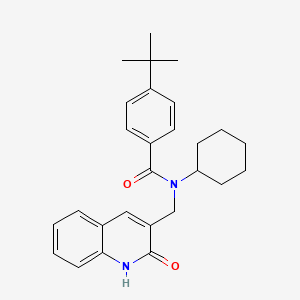
Dimethyl 2,3-dichlorofumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,3-dichlorofumarate is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of dimethyl 2,3-dichlorofumarate is believed to involve the inhibition of enzymes involved in energy metabolism in cancer cells. This leads to a decrease in ATP production and ultimately results in cell death. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
Dimethyl 2,3-dichlorofumarate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in energy metabolism, such as succinate dehydrogenase and fumarate hydratase. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dimethyl 2,3-dichlorofumarate in lab experiments is its ability to inhibit the growth of cancer cells in vitro and in vivo. This makes it a potentially useful compound for studying cancer biology and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving dimethyl 2,3-dichlorofumarate. One area of research could focus on developing new cancer treatments based on this compound. Additionally, further research could be done to explore its potential use in treating neurodegenerative diseases. Finally, more studies could be done to better understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
Dimethyl 2,3-dichlorofumarate can be synthesized using a multi-step process. The first step involves the reaction of fumaryl chloride with dimethylamine to form dimethyl fumarate. The second step involves the reaction of dimethyl fumarate with thionyl chloride to form dimethyl 2,3-dichlorofumarate.
Applications De Recherche Scientifique
Dimethyl 2,3-dichlorofumarate has been used in scientific research for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Dimethyl 2,3-dichlorofumarate can be achieved through the reaction of dimethyl fumarate with thionyl chloride followed by treatment with hydrogen chloride gas.", "Starting Materials": [ "Dimethyl fumarate", "Thionyl chloride", "Hydrogen chloride gas" ], "Reaction": [ "Dimethyl fumarate is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form dimethyl 2,3-dichlorosuccinate.", "The resulting product is then treated with hydrogen chloride gas to form Dimethyl 2,3-dichlorofumarate." ] } | |
Numéro CAS |
51978-10-0 |
Nom du produit |
Dimethyl 2,3-dichlorofumarate |
Clé InChI |
YGDFORZEKOJPAN-ONEGZZNKNA-N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7714085.png)
